Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings, including pyridine, pyridazine, pyrrolidine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Pyridazin-4-yl Intermediate: The pyridazin-4-yl moiety can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Piperazine: The intermediate is then coupled with piperazine under basic conditions to form the piperazin-1-yl derivative.
Final Coupling with Pyridin-2-yl Methanone: The final step involves coupling the piperazin-1-yl derivative with pyridin-2-yl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: Investigated for its interaction with enzymes and receptors, providing insights into its potential as a therapeutic agent.
Chemical Biology: Utilized in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its multi-heterocyclic structure, which provides a versatile scaffold for drug design. Its ability to interact with multiple molecular targets makes it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
pyridin-2-yl-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(16-5-1-2-6-19-16)24-11-9-22(10-12-24)15-13-17(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAINQKNBCSLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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